Product packaging for 3-anilino-N-(2,4-dichlorophenyl)acrylamide(Cat. No.:CAS No. 338976-61-7)

3-anilino-N-(2,4-dichlorophenyl)acrylamide

Cat. No.: B2472109
CAS No.: 338976-61-7
M. Wt: 307.17
InChI Key: GNYMWAMYEQPHMN-CMDGGOBGSA-N
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Description

Overview of Acrylamide (B121943) Scaffolds in Medicinal Chemistry

The acrylamide scaffold is a prominent structural motif in the field of medicinal chemistry, recognized for its utility in the design of targeted therapeutic agents. mdpi.com This functional group is characterized by a carbonyl group conjugated with a carbon-carbon double bond, which renders it a Michael acceptor. This electrophilic nature allows acrylamide-containing molecules to form stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins. mdpi.com This ability to engage in irreversible or reversible covalent inhibition is a key feature that medicinal chemists exploit to achieve enhanced potency, prolonged duration of action, and improved selectivity for various drug targets. nih.govnih.gov

A wide array of therapeutic agents and clinical candidates incorporate the acrylamide moiety, demonstrating its versatility across different disease areas. Notably, it is a key component in a number of approved kinase inhibitors used in oncology. chimia.ch The reactivity of the acrylamide group can be finely tuned through chemical modifications to optimize its interaction with the target protein while minimizing off-target effects. nih.gov Research has demonstrated that the incorporation of an acrylamide functional group can also improve the drug-like properties of a molecule, such as its solubility and membrane permeability. mdpi.com

Significance of the 3-anilino-N-(2,4-dichlorophenyl)acrylamide Moiety in Contemporary Research

A detailed investigation of scientific databases and peer-reviewed literature indicates that the specific moiety, This compound , has not been a subject of focused study. There are no available research findings, synthesis protocols, or biological activity data specifically associated with this compound.

Given the established roles of the acrylamide warhead and substituted anilino and phenyl groups in drug design, the This compound moiety represents a chemical space that could theoretically be explored for the development of novel covalent inhibitors. Its potential for biological activity would be hypothesized based on the specific protein target being investigated. However, without empirical data, any discussion of its significance remains speculative.

Due to the absence of specific research on This compound , it is not possible to provide detailed research findings or data tables for this compound.

Established Synthetic Pathways for Acrylamide Derivatives

The construction of the this compound scaffold relies on fundamental reactions in organic synthesis, primarily focusing on the formation of the amide bond and the carbon-nitrogen bond that constitutes the anilino group.

N-substituted acrylamides are commonly synthesized through the reaction of an amine with acryloyl chloride or a related activated acrylic acid derivative. google.comresearchgate.net This acylation reaction is a direct and efficient method for forming the characteristic acrylamide functional group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Another approach involves the reaction of acrylic anhydride with a primary amine. For example, the synthesis of N-(4-(2-aminoethyl)pyridine)acrylamide is achieved by the slow addition of acrylic anhydride to 4-(2-aminoethyl)pyridine at low temperatures. prepchem.com Additionally, a one-pot procedure has been described that converts acrylic acid to anilides by sequential treatment with thionyl chloride and an aniline in dimethylacetamide (DMAC). researchgate.net The Ritter reaction, which involves the N-alkylation of nitriles with alcohols, also presents a pathway to certain N-substituted acrylamides. orgsyn.org

The formation of the amide bond is a cornerstone of organic synthesis and is central to the preparation of this compound. acs.org This transformation typically involves the condensation of a carboxylic acid and an amine. acs.org To facilitate this reaction, the carboxylic acid is often "activated" to increase its reactivity.

Common methods for amide bond formation include:

Acyl Chlorides: Conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. researchgate.netresearchgate.net

Coupling Reagents: The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to facilitate the direct condensation of a carboxylic acid and an amine. mdpi.com

From Isocyanates: A method that offers high atom economy is the condensation of carboxylic acids with isocyanates, which yields amides with carbon dioxide as the only byproduct. acs.org

Table 1: Common Reagents for Amide Bond Formation

Reagent Class Specific Example(s) Role
Chlorinating Agents Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) Converts carboxylic acids to highly reactive acyl chlorides.
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activates carboxylic acids for direct reaction with amines.
Additives 1-Hydroxybenzotriazole (HOBt) Used with coupling reagents to suppress side reactions and improve efficiency.
Isocyanates Phenyl Isocyanate Reacts directly with carboxylic acids to form amides, releasing CO₂.

Palladium-Catalyzed C-N Cross-Coupling in Anilide Synthesis

The formation of the anilino C-N bond is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.govresearchgate.net This powerful method allows for the coupling of an aryl halide or pseudohalide with an amine, making it highly suitable for the synthesis of anilines and their derivatives. acs.orgnih.govresearchgate.net The versatility of this reaction is enhanced by the continuous development of new ligands and palladium precatalysts that function under user-friendly conditions. acs.orgnih.govresearchgate.net This reaction is a key step in creating the 3-anilino portion of the target molecule by coupling aniline or a substituted aniline with a suitable acrylamide precursor containing a leaving group at the 3-position.

Targeted Chemical Modifications and Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships and optimizing its properties. Modifications can be systematically introduced on both the anilino phenyl ring and the dichlorophenyl acrylamide moiety.

The anilino phenyl ring offers numerous opportunities for chemical modification to probe its interaction with biological targets. Introducing various substituents onto this ring can significantly impact the compound's properties. For instance, in the development of kinase inhibitors, substitutions on the anilino moiety are frequently used to enhance selectivity and potency. nih.gov

Strategies for modifying this ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce a variety of functional groups onto the ring.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Stille coupling can be used to introduce new carbon-carbon bonds, allowing for the attachment of alkyl, aryl, or heteroaryl groups.

Functional Group Interconversion: Existing substituents can be chemically transformed. For example, a nitro group can be reduced to an amine, which can then be further derivatized. nih.gov

Table 2: Potential Modifications on the Anilino Phenyl Ring

Position Type of Modification Example Substituent(s) Potential Impact
Ortho Steric bulk, H-bonding Methyl, Hydroxyl Influence ring conformation, introduce new interactions.
Meta Electronic effects Methoxy, Trifluoromethyl Modulate the electronic nature of the ring.
Para H-bonding, solubility Amino, Carboxylic acid Enhance solubility, provide points for further derivatization.

Modifications on the Dichlorophenyl Acrylamide Moiety

The dichlorophenyl acrylamide portion of the molecule also presents several sites for modification. The acrylamide group itself is a key functional feature, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues like cysteine in target proteins. ekb.egnih.gov

Modifications in this region can include:

Alteration of the Dichlorophenyl Ring: The position and nature of the halogen substituents can be varied. For example, different halogen atoms (F, Br, I) or alternative substitution patterns (e.g., 3,4-dichloro or 3,5-dichloro) can be explored. ekb.egbldpharm.com

Substitution on the Acrylamide Backbone: Introducing substituents at the alpha or beta positions of the acrylamide can alter its reactivity and conformation. chimia.ch For instance, adding a cyano group at the alpha-position can enhance the electrophilicity of the Michael acceptor. ekb.egnih.gov

Replacement of the Dichlorophenyl Ring: The entire dichlorophenyl ring can be replaced with other substituted aromatic or heteroaromatic systems to explore different binding interactions.

The reactivity of the acrylamide "warhead" can be fine-tuned through these structural modifications, which can impact selectivity and pharmacokinetic properties. chimia.chnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl2N2O B2472109 3-anilino-N-(2,4-dichlorophenyl)acrylamide CAS No. 338976-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-7-14(13(17)10-11)19-15(20)8-9-18-12-4-2-1-3-5-12/h1-10,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMWAMYEQPHMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Efficacy Studies of 3 Anilino N 2,4 Dichlorophenyl Acrylamide and Its Analogs

Antiviral Efficacy Investigations

Recent scientific efforts have explored the potential of acrylamide (B121943) derivatives as antiviral agents, particularly against RNA viruses that pose a significant threat to global health.

Evaluation against Chikungunya Virus (CHIKV) Infection

Acrylamide analogs have been identified as a promising class of compounds in the search for inhibitors of the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes that causes debilitating joint pain. There are currently no licensed vaccines or specific antiviral treatments for CHIKV infections, making the discovery of effective therapeutic agents a priority.

In this context, a series of acrylamide derivatives were synthesized and evaluated for their ability to inhibit CHIKV infection in vitro. One notable analog, identified as LQM334, demonstrated significant antiviral activity. This compound is structurally related to 3-anilino-N-(2,4-dichlorophenyl)acrylamide and shares the core acrylamide scaffold. The research suggests that these compounds may act by interfering with the viral glycoproteins E3-E2-E1 complex, which is crucial for the virus to attach to and enter host cells.

In Vitro Antiviral Assays and Viral Inhibition Quantification

The antiviral activity of these acrylamide derivatives was quantified using in vitro cell-based assays. Vero E6 cells, a lineage of kidney epithelial cells from an African green monkey, were used as the host cells for CHIKV infection. The cytotoxicity of the compounds was first assessed using the MTT assay to ensure that the observed antiviral effects were not due to cell death.

For the antiviral screening, Vero E6 cells were infected with CHIKV, and then treated with the acrylamide compounds. The viability of the cells was assessed after 72 hours to determine the extent of viral inhibition. The analog LQM334 showed a remarkable viral inhibition of 81% at a concentration of 40 µM.

Further quantification of the antiviral effect was performed using flow cytometry to measure the percentage of CHIKV-positive cells after treatment. LQM334 was able to significantly reduce the percentage of infected cells. At a concentration of 20 µM, it lowered the number of CHIKV-positive cells from 74.07% to 7.38%, and at 40 µM, the percentage of infected cells was further reduced to a mere 0.88%. These findings underscore the potential of this class of acrylamides as potent inhibitors of Chikungunya virus replication.

Anticancer Activity Research

A comprehensive search of scientific literature and research databases did not yield specific studies evaluating the anticancer activity of this compound. While research into other acrylamide derivatives and compounds containing dichlorophenyl moieties has shown some anticancer potential against various cell lines, data specifically on the antiproliferative effects and IC50 values of this compound is not available in the reviewed sources. Therefore, the following subsections on its specific activity against diverse cancer cell lines and the determination of its half-maximal inhibitory concentration (IC50) could not be detailed.

Inhibition of Cancer Cell Proliferation In Vitro

No data is currently available on the in vitro inhibition of cancer cell proliferation by this compound.

There are no published studies assessing the activity of this compound across a panel of diverse cancer cell lines.

Specific IC50 values for this compound against any cancer cell lines have not been reported in the available scientific literature.

Preclinical In Vivo Anticancer Efficacy Models (e.g., Zebrafish Xenograft)

The larval zebrafish xenograft model has emerged as a powerful tool for in vivo, high-throughput screening of small compounds for precision oncology. uzh.ch This model offers the advantage of evaluating drug efficacy in a complex living organism at a scale that is faster and more cost-efficient than traditional rodent models. uzh.ch Zebrafish xenotransplantation involves the injection of human cancer cells into the transparent larvae, allowing for the direct observation and quantification of tumor progression, cell proliferation, and response to therapeutic agents over time. uzh.chmdpi.comnih.gov

Different injection sites, such as the yolk sac or the brain, can be utilized to model various aspects of cancer biology, including tumor growth and invasion. mdpi.comnih.gov The development of high-content imaging and automated analysis workflows has further enhanced the capabilities of this model, enabling the screening of large compound libraries to identify potential anticancer drugs. uzh.ch While the zebrafish xenograft model is well-suited for assessing the anti-tumor efficacy of novel molecules like this compound, specific studies detailing its evaluation in this system are not prominently featured in available research. uzh.chuniversiteitleiden.nl The model's proven utility in testing other novel compounds, however, underscores its potential for future investigations into the in vivo anticancer effects of this compound and its analogs. nih.govuniversiteitleiden.nl

Antifungal Activity Studies

Research into the antifungal properties of compounds structurally related to this compound has revealed a promising spectrum of activity, particularly against phytopathogenic fungi. Studies on analogs are crucial for understanding the structure-activity relationships that govern antifungal efficacy.

One series of analogs, 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, which share the 2,4-dichlorophenyl group, demonstrated inhibitory activity against several fungal species. All tested compounds in this series showed some level of inhibition against the growth of Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica at a concentration of 50 mg/L. researchgate.net

Similarly, another class of acrylamide derivatives, those containing trifluoromethylpyridine and piperazine (B1678402) fragments, were evaluated for their antifungal potential. These compounds exhibited significant activity against Phomopsis sp. (Ps) at a concentration of 50 μg/mL, indicating their potential as novel fungicides for plant protection. ntu.edu.sg The findings from these analogs suggest that the acrylamide and dichlorophenyl scaffolds are valuable starting points for the development of new antifungal agents.

Detailed analyses of specific fungal strains reveal varying degrees of susceptibility to analogs of this compound. For the 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, the level of growth inhibition was dependent on the specific aryl substitution on the molecule. The compound designated 4a, for instance, showed high antifungal activity against all three tested strains (G. zeae, F. oxysporium, C. mandshurica), with efficacy comparable to the commercial fungicide hymexazol. researchgate.net

Inhibition Rate (%) of 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323) Analogs at 50 mg/L researchgate.net
CompoundAryl SubstituentGibberella zeaeFusarium oxysporiumCytospora mandshurica
4a4-chlorophenyl72.468.575.3
4b4-methylphenyl65.361.266.7
4c4-hydroxyphenyl55.152.858.9
4d2,4-dichlorophenyl68.970.172.5
Hymexazol (Control)-75.671.378.2

In the study of acrylamide derivatives containing trifluoromethylpyridine and piperazine, certain compounds demonstrated superior efficacy against Phomopsis sp. when compared to the positive control, azoxystrobin. ntu.edu.sg Specifically, compounds 6b, 6c, and 7e had significantly lower EC₅₀ (half-maximal effective concentration) values, indicating higher potency. ntu.edu.sg

EC₅₀ Values of Acrylamide Analogs Against Phomopsis sp. ntu.edu.sg
CompoundEC₅₀ (μg/mL)
6b4.49
6c6.47
7e8.68
Azoxystrobin (Control)24.83

Mechanistic Investigations of 3 Anilino N 2,4 Dichlorophenyl Acrylamide S Biological Actions

Molecular Target Identification and Validation

The biological effects of 3-anilino-N-(2,4-dichlorophenyl)acrylamide are attributed to its interaction with specific molecular targets, leading to the disruption of essential life cycles of pathogens and cancer cells.

Interaction with Viral Glycoprotein (B1211001) Complexes (e.g., CHIKV E3-E2-E1)

Research into the antiviral properties of acrylamide (B121943) derivatives has highlighted their potential to inhibit viral entry and replication. A notable study focused on the Chikungunya virus (CHIKV), a mosquito-borne alphavirus. In this research, an acrylamide derivative, LQM334, demonstrated significant antiviral activity. Computational docking simulations suggested that LQM334 has a high affinity for the E3-E2-E1 glycoprotein complex of CHIKV. This complex is crucial for the virus's attachment to and entry into host cells. The interaction of LQM334 with this complex is believed to block these initial stages of infection.

Experimental validation of these computational findings showed that LQM334 could inhibit CHIKV infection in vitro, with an inhibition value of 81%. Furthermore, flow cytometry analysis revealed a drastic reduction in the percentage of CHIKV-positive cells from 74.07% to 0.88% after 48 hours of treatment. These findings suggest that the acrylamide scaffold, central to the structure of this compound, is a promising candidate for the development of anti-CHIKV agents that target the viral glycoprotein complex.

Interactive Data Table: In Vitro Anti-Chikungunya Virus Activity of Acrylamide Derivatives

CompoundCell Viability at 40 µMViral Inhibition (%)
LQM330HighSignificant
LQM334High81%
LQM336HighModerate

Modulation of Cellular Receptors (e.g., Aryl Hydrocarbon Receptor, AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating various biological responses, including those involved in cancer. While direct evidence linking this compound to AhR is not extensively documented, the receptor is a known target for a diverse range of small molecules. AhR's role in tumorigenesis is complex, as its activation can either promote or suppress tumor growth depending on the ligand and cell type. Some studies have shown that certain compounds can induce AhR signaling, leading to cell cycle arrest. For instance, the cytotoxic molecule 5F-203 induces AhR signaling and elevates the expression of CYP1A1, a target gene of AhR. This suggests that modulation of AhR activity by small molecules can be a viable strategy in cancer therapy. Further research is needed to determine if this compound or its derivatives can modulate AhR activity.

Interference with Key Cellular Processes (e.g., Tubulin Polymerization)

A significant body of research points to the role of acrylamide derivatives as inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Several studies on 2-anilinopyridine-3-acrylamides and 2-anilino triazolopyrimidines have demonstrated their potent inhibitory effects on tubulin polymerization. For example, certain 2-anilinonicotinyl-linked acrylamide conjugates have shown promising cytotoxicity against human cancer cell lines, which was attributed to their anti-tubulin activity. Molecular docking studies have revealed that these compounds can bind efficiently to the active site of tubulin. This interference with tubulin polymerization disrupts the formation of the mitotic spindle, a key structure in cell division.

Interactive Data Table: Tubulin Polymerization Inhibition by Anilino Acrylamide Derivatives

Compound ClassKey Findings
2-anilinonicotinyl-linked acrylamidesPromising cytotoxicity and anti-tubulin activity.
2-anilino triazolopyrimidinesPotent inhibitors of tubulin polymerization.

Cellular and Subcellular Pathway Modulation

The interaction of this compound with its molecular targets triggers a cascade of events within the cell, leading to the modulation of critical cellular pathways.

Cell Cycle Progression Analysis and Arrest Induction

The disruption of tubulin polymerization by acrylamide derivatives directly impacts cell cycle progression. By interfering with the formation of the mitotic spindle, these compounds can induce cell cycle arrest, typically in the G2/M phase. Flow cytometry analysis of cancer cells treated with various acrylamide derivatives has consistently shown a significant accumulation of cells in the G2/M phase.

For instance, a study on a novel acrylamide derivative, compound 4e, demonstrated its ability to increase the percentage of MCF-7 breast cancer cells in the G2/M phase from 8.39% to 42.50%. This arrest in the cell cycle prevents the cancer cells from dividing and proliferating.

Interactive Data Table: Effect of Acrylamide Derivative 4e on MCF-7 Cell Cycle Distribution

Cell Cycle PhaseUntreated Control (%)Treated with Compound 4e (%)
Pre-G11.7324.62
G2/M8.3942.50

Programmed Cell Death (Apoptosis) Induction and Related Biochemical Events

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, often leads to the induction of programmed cell death, or apoptosis. This is a crucial mechanism by which many anticancer agents exert their effects. Acrylamide derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines.

The induction of apoptosis is often confirmed through assays such as Annexin V/FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. In the case of compound 4e, treatment of MCF-7 cells led to a significant increase in both early and late apoptotic cells. The percentage of early apoptotic cells increased by 6.23-fold, while late apoptotic cells increased by 21.10-fold compared to untreated controls. This apoptotic induction is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program. For example, studies on 2-anilinopyridine-3-acrylamides have shown that G2/M phase arrest is followed by caspase-3 activation and subsequent apoptotic cell death.

Interactive Data Table: Apoptosis Induction in MCF-7 Cells by Acrylamide Derivative 4e

Apoptotic StageFold Increase Compared to Control
Early Apoptotic Cells6.23
Late Apoptotic Cells21.10

Structure Activity Relationship Sar and Advanced Computational Studies of 3 Anilino N 2,4 Dichlorophenyl Acrylamide Derivatives

Elucidation of Key Structural Features Dictating Biological Activity

The biological efficacy of derivatives is profoundly influenced by the electronic and steric nature of substituents on the aromatic rings. Electronic effects refer to the influence of a substituent on the electron density distribution within the molecule, while steric effects relate to the size and shape of the substituent.

Steric Effects : The size and spatial arrangement of substituents are critical for ensuring a proper fit within a target's binding pocket. Bulky substituents can cause steric hindrance, which may either prevent the molecule from binding or, conversely, lock it into a more favorable conformation. In some dye derivatives, substituents in the 2-position (ortho) markedly increase the intensity of the primary absorption band, an effect that varies directly with the van der Waals radius of the substituent researchgate.net. In catalyst design, ortho-substituents on an aniline moiety have been shown to play a crucial role in stereoselectivity, indicating their importance in controlling the spatial environment around an active site nih.gov. This suggests that the size of substituents on the anilino ring can significantly impact the biological activity of these acrylamide (B121943) derivatives.

The interplay between these properties is crucial. The table below illustrates how different hypothetical substituents on the anilino ring could influence activity based on their electronic and steric characteristics.

Substituent (Position)Electronic EffectSteric BulkPredicted Impact on Activity
4-OCH₃DonatingModerateMay enhance activity through favorable electronic interactions.
4-NO₂WithdrawingModerateCould increase potency if the target pocket has a complementary electropositive region.
4-ClWithdrawingModerateMay form halogen bonds, potentially increasing binding affinity.
2-CH₃DonatingModerateMay introduce steric hindrance or improve binding through conformational restriction.
4-C(CH₃)₃DonatingHighLarge bulk may decrease activity due to steric clash in the binding site.

The position of a substituent on the anilino or N-phenyl rings (ortho, meta, or para) is a critical determinant of biological activity. Different positions can lead to distinct interactions with the target protein.

Para-substitution (4-position) : Substituents at this position often extend into a solvent-exposed region or a specific sub-pocket of the binding site. Their properties can influence pharmacokinetics and target engagement without necessarily altering the core binding orientation.

Meta-substitution (3-position) : This position can influence the electronic properties of the ring and may interact with different residues compared to para-substituents.

Ortho-substitution (2-position) : Substituents at the ortho position can have a pronounced effect due to their proximity to the molecule's core. They can induce a "buttressing effect," pushing other parts of the molecule closer to the active site and thereby enhancing interaction and stereoselectivity nih.gov. However, ortho-substituents can also introduce steric hindrance that disrupts optimal binding. In studies of Malachite Green derivatives, ortho-substituents were found to cause a bathochromic shift in the absorption band relative to the 4-substituted isomer, indicating a significant change in the molecule's electronic structure researchgate.net.

Structural analysis of other ligand-protein complexes has revealed that the precise positioning of a substituent can enable specific, high-affinity interactions, such as halogen bonding with backbone atoms of the protein nih.gov.

The acrylamide linker contains a carbon-carbon double bond, giving rise to geometric isomers (E and Z configurations). The spatial arrangement of the substituents around this double bond is often crucial for biological activity, as one isomer typically fits the target's binding site much better than the other.

For many biologically active acrylamide derivatives, the E-configuration (trans) is preferred as it results in a more extended, linear conformation that is often complementary to the binding site of the target protein. Studies on various N-substituted cinnamamide and acrylamide derivatives have specified the active compounds as having the E-configuration nih.govnih.gov. The synthesis of related compounds, such as (2E)-3-(2,4-dichlorophenyl)-N-hydroxyacrylamide, also explicitly targets the E-isomer, underscoring its presumed importance for activity drugbank.com. The rigidity of the double bond ensures that the relative orientation of the anilino and N-(2,4-dichlorophenyl) moieties is fixed, which is a key factor in achieving specific and high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. This method allows for the creation of mathematical models that can predict the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model involves several key steps mdpi.com:

Data Set Selection : A series of 3-anilino-N-(2,4-dichlorophenyl)acrylamide derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation : Various molecular descriptors are calculated for each compound, representing their constitutional, topological, electronic, and steric properties.

Model Building : Statistical methods are used to build a model that links the descriptors to the biological activity.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

For acrylamide and related derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D grid maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other fields are favorable or unfavorable for activity. For example, a 3D-QSAR study on anticonvulsant prop-2-eneamido derivatives yielded a statistically significant model that could guide the design of new molecules nih.gov. Such models provide a unique perspective on SAR and help identify key structural features that can be exploited for designing new compounds. nih.gov

QSAR Model ParameterValueDescription
r² (Coefficient of Determination)> 0.6Indicates the goodness of fit of the model to the training data.
q² (Cross-validated r²)> 0.5Measures the internal predictive ability of the model.
pred_r² (External validation r²)> 0.5Assesses the model's ability to predict the activity of an external test set.

A validated QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving time and resources. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand (the acrylamide derivative) interacts with its protein target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This technique is instrumental in understanding the structural basis of activity. Accurate prediction of the binding mode is a primary goal of docking. nih.gov For a series of derivatives, docking can help rationalize the observed SAR by revealing how different substituents alter the binding orientation or form specific interactions like hydrogen bonds, hydrophobic contacts, or π-π stacking. For instance, docking studies on (E)-3-(2,6-dichlorophenyl)-acrylamide were used to analyze its molecular structure and interactions nih.gov.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, the flexibility of the protein's active site, and the conformational changes that occur upon ligand binding. nih.govresearchgate.net

The primary outputs of molecular docking are the binding mode and a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Binding Mode Prediction : Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site. The resulting poses are then ranked. A successful docking study can identify key intermolecular interactions. For the this compound scaffold, important interactions might include:

Hydrogen bonds between the acrylamide N-H or C=O groups and polar residues in the active site.

Hydrophobic interactions involving the dichlorophenyl and anilino rings with nonpolar residues.

Halogen bonds from the chlorine atoms on the dichlorophenyl ring.

Binding Affinity Prediction : Scoring functions use mathematical equations to approximate the free energy of binding. While predicting the absolute binding affinity with high accuracy remains challenging, docking is effective at ranking a series of related compounds and distinguishing binders from non-binders. nih.gov These predictions, when combined with experimental data, can validate the binding hypothesis and guide the optimization of lead compounds.

The combination of SAR, QSAR, and molecular modeling provides a comprehensive framework for understanding and optimizing the biological activity of this compound derivatives, accelerating the discovery of novel therapeutic agents.

Identification of Crucial Amino Acid Interactions

The reactivity of the acrylamide moiety in this compound is a key determinant of its interaction with biological macromolecules, particularly proteins. The core chemical feature governing these interactions is the α,β-unsaturated amide, which acts as a Michael acceptor. This functional group is susceptible to nucleophilic attack, most notably from the side chains of specific amino acid residues within protein binding pockets.

Foremost among these is the thiol group of cysteine residues. The deprotonated form of cysteine, the thiolate anion, is a potent nucleophile that can readily undergo a covalent Michael addition reaction with the β-carbon of the acrylamide scaffold. This covalent bond formation is often irreversible and can lead to the modulation of protein function. The presence of nearby positively charged amino acid residues, such as lysine and arginine , can facilitate this reaction by lowering the pKa of the cysteine thiol, thereby increasing the concentration of the more reactive thiolate form. Additionally, residues like histidine , aspartic acid , and glutamic acid can act as general bases, accepting a proton from the cysteine thiol to further promote the nucleophilic attack.

Beyond cysteine, other nucleophilic amino acid side chains can also potentially interact with the acrylamide core, albeit generally to a lesser extent. The amino groups of lysine and the N-terminal residue of a protein, as well as the imidazole ring of histidine , can also participate in Michael addition reactions.

The substituents on the acrylamide scaffold of this compound are expected to modulate its reactivity and binding orientation. The electron-donating nature of the anilino group at the 3-position can increase the electron density of the α,β-unsaturated system, potentially influencing the rate of Michael addition. Conversely, the electron-withdrawing 2,4-dichlorophenyl group attached to the amide nitrogen can impact the electronic properties of the carbonyl group and influence hydrogen bonding capabilities. These substituents also provide opportunities for additional non-covalent interactions within a protein binding site, such as:

Hydrogen bonding: The N-H groups of the anilino and amide moieties can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors.

π-π stacking: The two aromatic rings (anilino and dichlorophenyl) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The phenyl and dichlorophenyl groups can form hydrophobic interactions with nonpolar amino acid residues.

Halogen bonding: The chlorine atoms on the dichlorophenyl ring may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

A summary of the key interacting amino acid residues and the types of interactions they are likely to form with this compound is presented in the table below.

Amino Acid ResidueType of Interaction
CysteineCovalent Michael addition (primary interaction)
LysineCovalent Michael addition, hydrogen bonding, electrostatic interactions (facilitating cysteine deprotonation)
ArginineHydrogen bonding, electrostatic interactions (facilitating cysteine deprotonation)
HistidineCovalent Michael addition, hydrogen bonding, general base catalysis
Aspartic AcidHydrogen bonding, general base catalysis
Glutamic AcidHydrogen bonding, general base catalysis
Phenylalanineπ-π stacking, hydrophobic interactions
Tyrosineπ-π stacking, hydrogen bonding, hydrophobic interactions
Tryptophanπ-π stacking, hydrogen bonding, hydrophobic interactions

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Due to the absence of specific quantum chemical studies on this compound in the reviewed literature, this section will draw upon data from a closely related compound, (E)-3-(2,6-dichlorophenyl)acrylamide , to infer the probable electronic and structural characteristics. nih.govresearchgate.netdoaj.org It is important to note that while this analog shares the dichlorophenyl and acrylamide moieties, the substitution pattern on the phenyl ring is different (2,6-dichloro vs. 2,4-dichloro), and it lacks the 3-anilino group. These differences will influence the precise values of the calculated parameters, but the general trends and types of interactions observed are expected to be comparable.

Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For the analog (E)-3-(2,6-dichlorophenyl)acrylamide, DFT calculations have been employed to determine key electronic properties. nih.govresearchgate.netdoaj.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Predicted Electronic Properties of (E)-3-(2,6-dichlorophenyl)acrylamide

ParameterValue (eV)
EHOMO-7.14
ELUMO-1.41
Energy Gap (ΔE)5.73

These calculations suggest that the molecule is relatively stable. The distribution of HOMO and LUMO densities would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. For the acrylamide core, the LUMO is expected to be localized on the β-carbon, confirming its susceptibility to nucleophilic attack in a Michael addition reaction.

DFT calculations can also predict spectroscopic properties. For (E)-3-(2,6-dichlorophenyl)acrylamide, the theoretical UV-Vis absorption maxima (λmax) have been calculated and compared with experimental values. nih.gov

Predicted vs. Experimental UV-Vis Absorption Maxima for (E)-3-(2,6-dichlorophenyl)acrylamide

MediumTransitionCalculated λmax (nm)Experimental λmax (nm)
Waterπ → π216.32221
Watern → π290.75268
Gasπ → π217.40-
Gasn → π285.33-

The π → π* and n → π* transitions are characteristic of the conjugated system and the carbonyl group within the molecule. nih.gov The reasonable agreement between the calculated and experimental values for the analog demonstrates the utility of DFT in predicting the spectroscopic behavior of such compounds. nih.gov

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Delocalization)

Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the nature and strength of non-covalent interactions within a molecular system. nih.govresearchgate.netdoaj.org For the dimer of (E)-3-(2,6-dichlorophenyl)acrylamide, QTAIM analysis has identified several types of intramolecular and intermolecular interactions that are crucial for its structure and stability. nih.govresearchgate.netdoaj.org

These interactions include weak conventional hydrogen bonds (C-H···Cl), non-conventional hydrogen bonds (C-O···C), medium-strength hydrogen bonds (N-H···Cl), and strong hydrogen bonds (O-H···O in the context of a hydroxamic acid derivative). nih.govresearchgate.netdoaj.org

For this compound, similar interactions are expected to play a significant role. Intramolecular hydrogen bonding could occur between the anilino N-H and the carbonyl oxygen, which would influence the planarity and conformational preference of the molecule.

Intermolecularly, the N-H groups of both the amide and the anilino moiety can act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules, leading to the formation of dimers or larger aggregates in the solid state. The chlorine atoms of the dichlorophenyl ring can also participate in weaker C-H···Cl and N-H···Cl hydrogen bonds.

Summary of Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorStrength
Intramolecular Hydrogen BondAnilino N-HCarbonyl OModerate
Intermolecular Hydrogen BondAmide N-HCarbonyl OStrong
Intermolecular Hydrogen BondAnilino N-HCarbonyl OModerate
Weak Hydrogen BondAromatic/Vinyl C-HChlorineWeak
Weak Hydrogen BondAmide/Anilino N-HChlorineWeak

This detailed computational analysis, even when based on a close analog, provides significant insights into the structural and electronic factors that govern the chemical behavior of this compound and its interactions with biological targets.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel 3-anilino-N-(2,4-dichlorophenyl)acrylamide Analogs with Enhanced Potency, Selectivity, and Bioavailability

The development of novel analogs of this compound will be a cornerstone of future research, aiming to optimize its pharmacological profile. A systematic approach to structure-activity relationship (SAR) studies will be crucial. This involves the strategic modification of different parts of the molecule—the anilino group, the acrylamide (B121943) core, and the dichlorophenyl moiety—to identify key structural features that govern its biological activity.

Key Synthetic Strategies May Include:

Substitution on the Anilino Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the anilino phenyl ring could modulate the compound's electronic properties and its interaction with biological targets.

Modification of the Acrylamide Linker: Altering the length and flexibility of the acrylamide linker could influence the compound's conformational freedom and binding affinity.

Variations of the Dichlorophenyl Group: Exploring different substitution patterns on the phenyl ring or replacing it with other aromatic or heterocyclic systems could enhance target selectivity and reduce off-target effects.

These synthetic efforts will aim to produce a library of analogs with improved potency, greater selectivity for their intended biological target, and enhanced bioavailability, which is critical for effective drug action in the body.

Exploration of Additional Therapeutic Applications and Biological Activities

While the primary therapeutic targets of this compound are yet to be fully elucidated, the acrylamide scaffold is known to be a versatile pharmacophore with a wide range of biological activities. Future research should therefore encompass broad-based screening of this compound and its analogs against a diverse array of biological targets.

Potential Therapeutic Areas for Exploration:

Oncology: Many acrylamide derivatives have demonstrated anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation.

Inflammatory Diseases: The potential to modulate inflammatory pathways could make these compounds candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: Screening against a panel of bacterial, viral, and fungal pathogens could uncover novel antimicrobial agents.

Neurological Disorders: The ability to interact with targets in the central nervous system could open avenues for treating neurodegenerative diseases or psychiatric disorders.

High-throughput screening (HTS) technologies will be instrumental in efficiently evaluating the therapeutic potential of a large number of analogs across various disease models.

Advanced Mechanistic Elucidation using Systems Biology and Omics Approaches

A deep understanding of the mechanism of action is paramount for the rational development of any therapeutic agent. For this compound and its derivatives, future research should move beyond traditional pharmacological assays and embrace a more holistic, systems-level approach.

Integrative "Omics" technologies can provide a comprehensive view of the compound's effects on cellular systems:

Genomics and Transcriptomics (RNA-Seq): To identify changes in gene expression patterns induced by the compound, revealing the cellular pathways it modulates.

Proteomics: To study alterations in protein expression and post-translational modifications, helping to pinpoint direct and indirect protein targets.

Metabolomics: To analyze changes in the cellular metabolic profile, providing insights into the compound's impact on cellular function and energy metabolism.

By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict both on-target and off-target effects.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Acrylamide Scaffolds

AI and ML can be applied at various stages of the drug design pipeline:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogs based on their chemical structure. nih.gov

Virtual Screening: Using machine learning algorithms to rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target.

De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired pharmacological properties from scratch.

ADMET Prediction: Utilizing machine learning to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify and eliminate compounds with unfavorable profiles early in the development process.

By leveraging the predictive power of AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery, while increasing the likelihood of success in developing safe and effective new medicines based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-anilino-N-(2,4-dichlorophenyl)acrylamide, and what key reaction conditions optimize yield?

The synthesis typically involves coupling 2,4-dichloroaniline with acryloyl chloride derivatives. A common method includes:

  • Step 1: Reacting 2,4-dichloroaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane to form the acrylamide backbone .
  • Step 2: Introducing the anilino group via nucleophilic substitution or condensation reactions under reflux conditions in ethanol or DMF .
  • Key Conditions:
    • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves purity during recrystallization .
    • Catalysts: Piperidine or NaH accelerates condensation reactions, reducing reaction time .
    • Temperature Control: Maintain 60–80°C to prevent side reactions like polymerization .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry and substituent positioning, particularly distinguishing E/Z isomerism in the acrylamide moiety .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment .
  • Melting Point Analysis: Sharp melting points (e.g., 150–155°C) indicate crystalline purity .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry .

Q. How does the dichlorophenyl group influence the compound’s reactivity in further functionalization?

The electron-withdrawing chlorine atoms activate the aromatic ring for electrophilic substitution, enabling:

  • Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or thiols under basic conditions .
  • Cross-Coupling Reactions: Suzuki or Ullmann couplings to introduce aryl/heteroaryl groups at the 2- or 4-positions .
  • Hydrolysis Resistance: The dichlorophenyl group enhances stability against hydrolysis compared to non-halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dichlorophenyl acrylamide derivatives?

  • Structural Variability: Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter bioactivity. For example, 3-(4-methoxyphenyl) derivatives show stronger antibacterial activity (IZ = 17.13 mm) than methyl analogs (IZ = 13.13 mm) against P. vulgaris .
  • Assay Conditions: Standardize MIC testing (e.g., broth microdilution vs. disk diffusion) to reduce variability. Note that solvent choice (e.g., DMSO concentration) impacts microbial inhibition zones .
  • Target Specificity: Use molecular docking to correlate substituent effects with enzyme binding (e.g., cytochrome P450 interactions) .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

  • Storage Conditions: Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation and photodegradation .
  • Lyophilization: Freeze-drying in PBS (pH 7.4) increases shelf life by reducing hydrolytic degradation .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to formulations to inhibit radical-mediated decomposition .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Core Modifications:
    • Anilino Group: Replace with heterocycles (e.g., piperazine) to enhance solubility and CNS penetration .
    • Acrylamide Chain: Introduce α-cyano groups to improve electrophilicity and covalent binding to target proteins .
  • Biological Testing: Prioritize assays against Gram-positive bacteria (e.g., B. subtilis) where dichlorophenyl derivatives show moderate-to-strong activity (IZ = 11–17 mm) .
  • Computational Tools: Use QSAR models to predict logP and bioavailability, optimizing substituents for desired pharmacokinetics .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Continuous Flow Chemistry: Reduces side reactions by maintaining precise temperature and mixing rates .
  • Catalyst Screening: Test palladium/copper systems for coupling steps to improve efficiency (>80% yield) .
  • Workup Optimization: Replace column chromatography with pH-dependent liquid-liquid extraction (e.g., using NaHCO3_3 to isolate the product) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.